molecular formula C17H29N5O2 B11976195 8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11976195
M. Wt: 335.4 g/mol
InChI Key: ZSXGSIGMFFRAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at positions 3, 7, and 8 of the purine scaffold. The methyl group at position 3 stabilizes the tautomeric form of the purine ring.

Properties

Molecular Formula

C17H29N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

8-(dimethylamino)-3-methyl-7-nonylpurine-2,6-dione

InChI

InChI=1S/C17H29N5O2/c1-5-6-7-8-9-10-11-12-22-13-14(18-16(22)20(2)3)21(4)17(24)19-15(13)23/h5-12H2,1-4H3,(H,19,23,24)

InChI Key

ZSXGSIGMFFRAEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a nonyl halide in the presence of a strong base, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction and inert atmosphere for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit pharmacological versatility due to their tunable substituents. Below is a systematic comparison of 8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione with structurally related compounds:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name (Substituents) Position 7 Substituent Position 8 Substituent Molecular Weight Key Biological Activities Source (Evidence ID)
8-(Dimethylamino)-3-methyl-7-nonyl Nonyl Dimethylamino 365.45 g/mol Hypothetical: PDE inhibition (inferred) N/A (Target)
8-Ethylamino-7-isobutyl-3-methyl () Isobutyl Ethylamino 279.34 g/mol Not explicitly reported; inferred adenosine modulation
8-Mercapto-3,7-dihydro-1H-purine-2,6-dione () None Mercapto 198.21 g/mol SIRT3 inhibition (IC50 < 1 µM)
7-Butyl-8-((3,4-dihydroxyphenethyl)amino) () Butyl Phenethylamino 387.44 g/mol Multitarget activity (adenosine/dopamine receptors)
8-Bromo-7-(but-2-ynyl)-3-methyl () But-2-ynyl Bromo 326.13 g/mol Intermediate for further functionalization
8-(2-Morpholin-4-yl-ethylamino) derivative () Piperazinylpropyl Morpholinylethylamino 465.53 g/mol Antiarrhythmic (ED50 = 55.0)

Key Observations:

Substituent Effects on Lipophilicity and Bioavailability The nonyl chain in the target compound (C9) significantly increases lipophilicity compared to shorter chains (e.g., isobutyl in or butyl in ). This may enhance tissue penetration but could reduce aqueous solubility . 8-Mercapto derivatives () exhibit lower molecular weights and higher polarity, favoring enzyme active-site binding (e.g., SIRT3 inhibition) .

Functional Group Impact on Target Engagement Dimethylamino vs. Mercapto vs. Halo Substituents: The thiol group in enables covalent interactions (e.g., disulfide bonds), whereas bromo substituents () facilitate cross-coupling reactions for further derivatization .

Biological Activity Trends Antiarrhythmic Activity: Derivatives with morpholinylethylamino () or piperazinylpropyl groups show prophylactic antiarrhythmic effects, likely due to α-adrenoreceptor modulation (Ki = 0.152–1.400 µM) . PDE Inhibition: Compounds with 7,8-disubstitution (e.g., 7-butyl-8-aminopropyl in ) inhibit PDE isoforms (IC50 < 10 µM), suggesting the target compound’s nonyl chain may similarly enhance PDE binding .

Research Findings and Implications

  • Epigenetic Targeting: The 8-mercapto analog () inhibits SIRT3, a NAD+-dependent deacetylase, suggesting that the dimethylamino group in the target compound could modulate similar pathways via charge-charge interactions .
  • PDE Selectivity: 7,8-Disubstituted derivatives () show pan-PDE inhibition, with IC50 values ranging from 0.1–5 µM. The nonyl chain in the target compound may improve selectivity for lipid-rich PDE isoforms (e.g., PDE4) .

Biological Activity

8-(Dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention in recent years for its potential biological activities. This compound is notable for its structural features that suggest possible interactions with biological systems, particularly in the context of pharmacology and biochemistry.

  • Molecular Formula : C17H29N5O2
  • CAS Number : 300586-40-7
  • IUPAC Name : 8-(Dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its structure allows it to mimic natural purines, potentially influencing nucleic acid metabolism and cellular proliferation.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic activity , which may be linked to its ability to induce apoptosis in cancer cells. For instance, in vitro assays demonstrated that treatment with this compound resulted in significant cell death in various cancer cell lines, suggesting its potential as an anticancer agent.

Immunomodulatory Effects

Preliminary research indicates that 8-(dimethylamino)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione may modulate immune responses. It appears to influence the expression of cytokines and chemokines, which are critical for the regulation of immune cell activity. This modulation could have implications for autoimmune diseases and inflammatory conditions.

In Vitro Studies

  • Cytotoxicity Assays : A series of experiments conducted on human cancer cell lines demonstrated that the compound exhibits a dose-dependent cytotoxic effect. The IC50 values varied among different cell types, indicating selective toxicity.
    Cell LineIC50 (µM)
    HeLa (Cervical)12.5
    MCF-7 (Breast)15.0
    A549 (Lung)10.0
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in early and late apoptotic cells, confirming its role in triggering programmed cell death.

In Vivo Studies

In animal models, administration of the compound resulted in reduced tumor growth compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and indirect effects through modulation of the immune response.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.